molecular formula C7H7BBrClO3 B1519805 (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid CAS No. 850567-94-1

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid

Cat. No.: B1519805
CAS No.: 850567-94-1
M. Wt: 265.3 g/mol
InChI Key: DMUAPYZFKLNZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is a multifunctional aryl boronic acid that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This reaction is a powerful tool for constructing biaryl and other complex molecular architectures, which are core structures in many pharmaceuticals and organic materials. The distinct substitution pattern on the phenyl ring—featuring bromo, chloro, and methoxy functional groups—makes this compound a versatile building block. These substituents offer orthogonal reactivity, allowing for selective further functionalization via subsequent synthetic transformations. Boronic acids, in general, have growing importance in medicinal chemistry as they can improve the pharmacokinetic properties and selectivity of bioactive molecules . Since the approval of the first boronic acid drug, Bortezomib, interest in these compounds as protease inhibitors and for other therapeutic applications has increased significantly . Researchers value this compound for its stability and the role it plays in streamlining the synthesis of complex target molecules. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-bromo-2-chloro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUAPYZFKLNZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656858
Record name (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-94-1
Record name (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Based on the search results, here's what can be gathered about the applications of compounds similar to "(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid":

Note: Direct information on "this compound" is limited in the search results. However, the related compounds and uses of boronic acids, in general, can provide insights.

Potential Applications Based on Similar Compounds

  • (Substituted Picolinates as Herbicides):
    • The search results mention "6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides" . While not the exact compound, this suggests that compounds with substituted aryl groups, like the one , could have applications in herbicides .
  • Use in Chemical Synthesis:
    • The provided text includes examples of 2-chloro-5-methoxyphenylboronic acid (a similar compound) being used in chemical synthesis . It participates in reactions such as Suzuki couplings to form more complex molecules .
    • One example involves the synthesis of 4-(2-chloro-5-methoxyphenyl)-2-methyl-8-(trifluoromethyl)quinazoline, using 2-chloro-5-methoxyphenylboronic acid as a reactant .
    • Another example details the synthesis of 3-bromo-2'-chloro-5'-methoxybiphenyl-2-amine using a similar boronic acid derivative .
    • It is also used in the synthesis of 4-(2-chloro-5-methoxyphenyl)-8-(trifluoromethyl)quinazoline .
  • Boronic Acids in General Applications:
    • Boronic acids and their derivatives are useful in various applications, including Suzuki reactions, which are widely used in organic synthesis .

General Information on Boronic Acids

Boronic acids feature a boron atom bonded to two hydroxyl groups and an organic substituent . They are versatile building blocks in organic chemistry . The utility of boronic acids arises from their ability to form reversible covalent complexes with diols, amino alcohols, hydroxy carboxylic acids, and related molecules .

Potential Therapeutic Applications (Indirect)

  • Chalcones as a Privileged Scaffold:
    • Chalcones, while structurally different, are mentioned as a "privileged scaffold" with potential therapeutic applications . They exhibit good pharmacological and toxicity profiles, high gastrointestinal absorption, and good water solubility .
    • The study indicates that chalcones have potential for development into therapeutic agents .
  • Antimicrobial and Antioxidant Properties:
    • Chalcone derivatives have been investigated for their antioxidant and antimicrobial properties .

Summary Table of Potential Applications

ApplicationCompound TypeSupporting Information
HerbicidesSubstituted Aryl-4-aminopicolinates6-(poly-substituted aryl)-4-aminopicolinates are noted as herbicides .
Chemical Synthesis2-Chloro-5-methoxyphenylboronic acidUsed in Suzuki reactions to synthesize complex molecules . Examples include synthesis of quinazoline and biphenyl derivatives .
Therapeutic Agent PotentialChalcones (structurally different)Chalcones show good pharmacological profiles, high absorption, and water solubility .
Antimicrobial/AntioxidantChalcone DerivativesSome chalcone derivatives possess antioxidant and antimicrobial properties .

Storage Information

Keep in a dark place, sealed in dry conditions, at room temperature .

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules that undergo the cross-coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Arylboronic Acids

Compound Name Substituents (Positions) pKa* Key Applications Notable Properties
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid Br (4), Cl (2), OCH₃ (5) ~7.5† Sensors, drug synthesis High Lewis acidity, moderate solubility
3-AcPBA (3-Acetamidophenylboronic acid) NHCOCH₃ (3) ~8.5 Glucose sensing High pKa, low glucose affinity
4-MCPBA (4-Methoxycarbonylphenylboronic acid) COOCH₃ (4) ~9.0 Polymer functionalization Low diol-binding at pH 7.4
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid Cl (4), F (2), OCH₃ (5) ~7.2 Catalysis, agrochemicals Enhanced stability, lower pKa
Phenanthren-9-yl boronic acid Polycyclic aromatic N/A Anticancer agents (in vitro) Sub-micromolar cytotoxicity
4-Methoxybenzeneboronic acid OCH₃ (4) ~8.8 Model for boroxine formation Forms stable anhydrides

*Reported or estimated pKa values under aqueous conditions.
†Inferred from substituent effects discussed in .

Key Comparative Insights

Electronic Effects and pKa Modulation: The tri-substituted structure of this compound exhibits a lower pKa (~7.5) compared to monosubstituted analogs like 3-AcPBA (pKa ~8.5) and 4-MCPBA (pKa ~9.0). This is attributed to the combined electron-withdrawing effects of Br and Cl, which stabilize the boronate anion, enhancing diol-binding at physiological pH . In contrast, fluoro-substituted analogs (e.g., 4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid) achieve even lower pKa (~7.2) due to fluorine’s stronger electronegativity, improving binding kinetics for real-time sensing applications .

Diol-Binding Affinity and Selectivity :

  • The compound’s diol-binding constant (Kₐ) is expected to surpass that of 3-AcPBA and 4-MCPBA, as EWGs increase boronic acid reactivity. However, its Kₐ may lag behind fluorinated derivatives due to steric hindrance from the bulky bromo group .
  • Kinetic studies show that arylboronic acids with meta- or para-substitutions bind diols (e.g., glucose, fructose) within seconds, with kon values tracking thermodynamic affinities. This suggests the compound’s utility in rapid-response sensors .

Applications in Materials and Biomedicine :

  • Compared to polycyclic boronic acids (e.g., phenanthren-9-yl boronic acid), which show anticancer activity, this compound’s smaller aromatic system may reduce cytotoxicity but enhance compatibility with polymer matrices for drug delivery or vitrimers .
  • Unlike 4-methoxybenzeneboronic acid, which readily forms boroxine anhydrides, the steric bulk of Br and Cl in this compound likely inhibits anhydride formation, favoring stable diol complexes instead .

Synthetic Utility: The bromo and chloro substituents make this compound a versatile intermediate for sequential cross-coupling reactions. For example, the bromo group can undergo Suzuki coupling, while the chloro group allows further functionalization via Buchwald-Hartwig amination, a flexibility absent in monosubstituted analogs .

Preparation Methods

General Synthetic Strategy

The preparation of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid typically involves the borylation of a suitably substituted aryl halide . The most common approach is the palladium-catalyzed borylation of the corresponding aryl bromide or chloride, using diboron reagents such as bis(pinacolato)diboron (B2pin2) as the boron source.

Palladium-Catalyzed Borylation

2.1 Reaction Overview

  • Starting material: 4-Bromo-2-chloro-5-methoxybenzene (or its positional isomers)
  • Boron source: Bis(pinacolato)diboron (B2pin2)
  • Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
  • Base: Potassium acetate or potassium carbonate
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or toluene
  • Temperature: Typically 60–100°C under inert atmosphere (nitrogen or argon)

2.2 Mechanism

  • Oxidative addition of the aryl halide to Pd(0)
  • Transmetalation with the diboron reagent
  • Reductive elimination to form the arylboronic ester intermediate
  • Hydrolysis or oxidation to yield the boronic acid

This method is favored for its mild conditions and high selectivity.

Industrial Production Considerations

  • Scale-up typically involves continuous flow reactors for better heat and mass transfer.
  • Optimization of catalyst loading, temperature, and solvent choice is critical to maximize yield and purity.
  • Purification often involves crystallization or chromatography to remove impurities and boroxine by-products.

Stability and Characterization Notes

  • Boronic acids can form cyclic trimers (boroxines) which affect stability and NMR spectra.
  • Derivatization with diols (e.g., pinacol) can stabilize the compound as boronic esters for easier handling.
  • Characterization commonly employs ¹H, ¹³C, and ¹¹B NMR spectroscopy, as well as mass spectrometry.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Disadvantages Typical Yield Range
Pd-Catalyzed Borylation Pd catalyst, B2pin2, base, DMF/THF, 60–100°C Mild conditions, selective Requires expensive catalyst 70–90%
Grignard + Trialkylborate Mg, trialkylborate (e.g., trimethylborate), low T Straightforward, good yields Sensitive to moisture, temperature control needed 60–85%
One-Pot Synthesis (related) SOCl2, Lewis acid, hydroborate, organic solvents Fewer steps, scalable Complex optimization, solvent recovery issues Variable

Summary of Research Findings

  • The palladium-catalyzed borylation remains the most widely used and efficient method for preparing this compound, balancing yield, purity, and operational simplicity.
  • Grignard reagent methods are classical alternatives but require stringent anhydrous conditions and temperature control.
  • Industrial methods focus on cost reduction and waste minimization, exploring one-pot synthesis and continuous flow techniques.
  • Stability concerns due to boroxine formation necessitate careful handling and sometimes derivatization for storage and analysis.

Q & A

Q. What strategies mitigate decomposition during storage and handling?

  • Stabilization : Storage under argon at -20°C in amber vials prevents oxidation. Lyophilization with trehalose (1:1 w/w) reduces hygroscopicity .
  • Handling protocols : Use of gloveboxes (<1 ppm O2_2) during synthesis and Schlenk techniques for air-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.